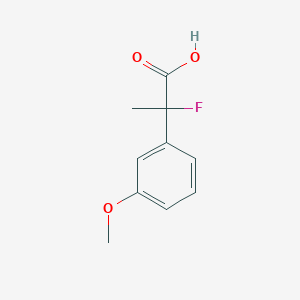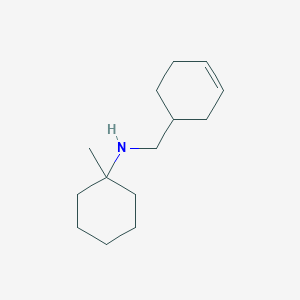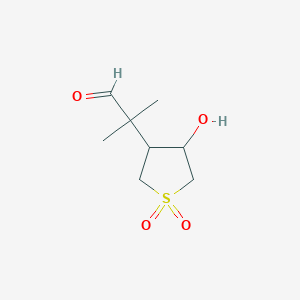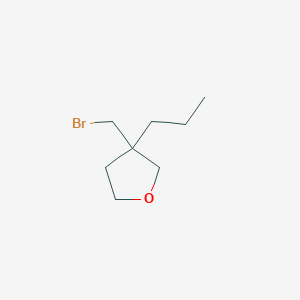
3-(Bromomethyl)-3-propyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-propyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered ring structures containing one oxygen atom. This compound is characterized by the presence of a bromomethyl group attached to the third carbon of the oxolane ring and a propyl group also attached to the same carbon. The molecular formula of this compound is C8H15BrO, and it is known for its reactivity and utility in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-propyloxolane typically involves the bromination of 3-methyl-3-propyloxolane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The bromination process is followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-3-propyloxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of 3-methyl-3-propyloxolane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of 3-methyl-3-propyloxolane.
Scientific Research Applications
3-(Bromomethyl)-3-propyloxolane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-propyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
3-(Chloromethyl)-3-propyloxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-propyloxolane: Contains a hydroxymethyl group, making it less reactive compared to the bromomethyl derivative.
3-(Methyl)-3-propyloxolane: Lacks the halogen group, resulting in different reactivity and applications.
Uniqueness: 3-(Bromomethyl)-3-propyloxolane is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
3-(bromomethyl)-3-propyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-2-3-8(6-9)4-5-10-7-8/h2-7H2,1H3 |
InChI Key |
KSAQHZNPTCUJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCOC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13247138.png)
amine](/img/structure/B13247143.png)

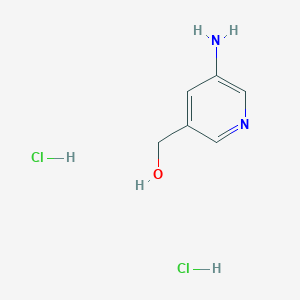
![4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13247151.png)
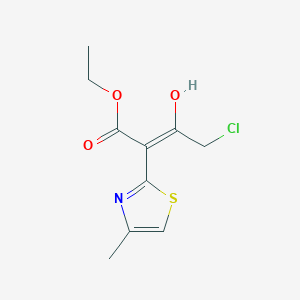
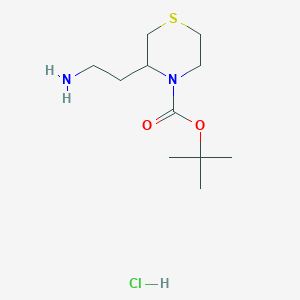
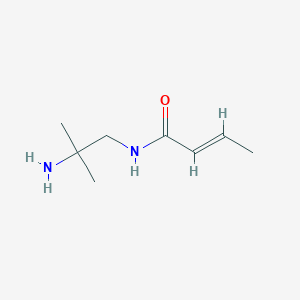
![(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B13247172.png)
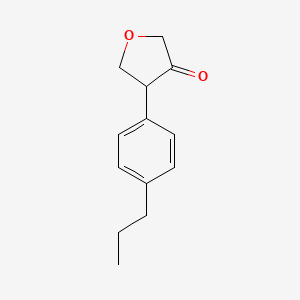
![2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B13247187.png)
